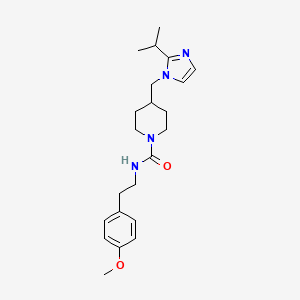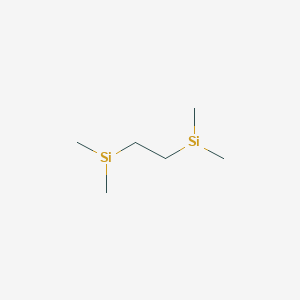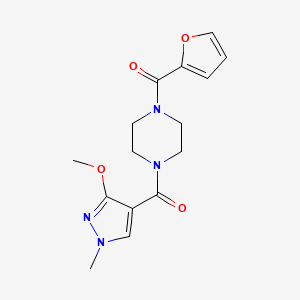![molecular formula C17H16ClN3O B2672959 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 32585-53-8](/img/structure/B2672959.png)
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a useful research compound. Its molecular formula is C17H16ClN3O and its molecular weight is 313.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonpeptide Agonist Discovery
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea has contributed to the discovery of nonpeptide agonists. Croston et al. (2002) identified a compound closely related to this compound as a nonpeptidic agonist of the urotensin-II receptor. This discovery is significant for pharmacological research and potential drug development (Croston et al., 2002).
Corrosion Inhibition
Mistry et al. (2011) studied derivatives of 1,3,5-triazinyl urea, similar to this compound, as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated the potential of such compounds in protecting metals from corrosion, highlighting their industrial applications (Mistry et al., 2011).
Insecticidal Activity
Research by Mulder and Gijswijt (1973) revealed that compounds structurally similar to this compound, like PH 60-38 and PH 60-40, belong to a new class of insecticides. These compounds act by interfering with the deposition of insect cuticle, leading to their death. This provides a novel mode of action for pest control (Mulder & Gijswijt, 1973).
Anticonvulsant Action
Vengerovskii et al. (2014) explored a compound with a structure similar to this compound for its anticonvulsant properties. Their research indicated its potential in synchronizing bioelectric activity and managing convulsions, suggesting its use in neurological disorders (Vengerovskii et al., 2014).
Environmental Impact Assessment
Halden and Paull (2004) investigated the environmental presence of triclocarban, a compound similar to this compound, noting its extensive use and scarcity of data on its environmental occurrence. Their research emphasizes the importance of understanding the environmental impact of such compounds (Halden & Paull, 2004).
Optical and Electronic Properties
Shkir et al. (2018) conducted a first principles study on a chalcone derivative structurally similar to this compound, revealing its significant electro-optic properties. This research suggests potential applications in optoelectronic device fabrications (Shkir et al., 2018).
Chitin Synthesis Inhibition
Research by Deul et al. (1978) on diflubenzuron, a compound similar to this compound, highlighted its role in inhibiting chitin synthesis in insect larvae, providing insight into novel insecticidal mechanisms (Deul et al., 1978).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENSRVZLGFMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-dimethyl-3,5,7,8-tetrahydro-4H-pyrimido[4,5-b][1,4]benzothiazine-4,9(6H)-dione](/img/structure/B2672878.png)
![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)

![3-fluoro-4-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2672883.png)
![1-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid](/img/structure/B2672884.png)
![ethyl 3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2672886.png)

![4-(2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzamide](/img/structure/B2672889.png)
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2672890.png)
![3-(2-Chlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2672891.png)


![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2672896.png)
